molecular formula C15H14N2O3 B4015002 [N-(phenylcarbamoyl)anilino] acetate

[N-(phenylcarbamoyl)anilino] acetate

Cat. No.: B4015002
M. Wt: 270.28 g/mol
InChI Key: DMHXGBGHNREUIC-UHFFFAOYSA-N
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Description

[N-(phenylcarbamoyl)anilino] acetate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of aniline and acetic acid, featuring a phenylcarbamoyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-(phenylcarbamoyl)anilino] acetate typically involves the reaction of aniline with phenyl isocyanate to form N-phenylcarbamoylaniline. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:

  • Reaction of Aniline with Phenyl Isocyanate

      Reagents: Aniline, Phenyl Isocyanate

      Solvent: Typically an organic solvent like dichloromethane

      Temperature: Room temperature

      Time: Several hours

  • Acetylation of N-phenylcarbamoylaniline

      Reagents: N-phenylcarbamoylaniline, Acetic Anhydride

      Solvent: Acetic acid or another suitable solvent

      Temperature: Elevated temperatures (50-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[N-(phenylcarbamoyl)anilino] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like halides or amines in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

[N-(phenylcarbamoyl)anilino] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [N-(phenylcarbamoyl)anilino] acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenylcarbamoylaniline: A precursor in the synthesis of [N-(phenylcarbamoyl)anilino] acetate.

    Aniline Derivatives: Compounds like dichloroaniline and nitroaniline, which share structural similarities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[N-(phenylcarbamoyl)anilino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-12(18)20-17(14-10-6-3-7-11-14)15(19)16-13-8-4-2-5-9-13/h2-11H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHXGBGHNREUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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